2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a synthetic molecule featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-oxoethyl-tetrahydroquinolin moiety and a 2-methoxybenzamide group. This structure combines heterocyclic and aromatic systems, which are common in bioactive molecules. The tetrahydroquinolin group may enhance lipophilicity and binding interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-17-11-5-3-9-15(17)19(27)22-20-23-24-21(30-20)29-13-18(26)25-12-6-8-14-7-2-4-10-16(14)25/h2-5,7,9-11H,6,8,12-13H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBBFWLZFNCRWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.
Quinoline Derivative Synthesis: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Coupling Reactions: The final step involves coupling the thiadiazole and quinoline derivatives with a benzamide derivative using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, given its ability to interact with multiple molecular targets.
Industrial Applications: The compound may find use in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit cyclooxygenase-2 (COX-2) enzymes, leading to anti-inflammatory effects. The pathways involved may include the inhibition of prostaglandin synthesis, which is a key mediator of inflammation.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
The compound 2-methoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a hybrid molecule that combines features from quinoline and thiadiazole structures. This article aims to provide a comprehensive overview of its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C17H18N4O3S
- Molecular Weight : 346.4 g/mol
- Key Functional Groups : Methoxy group, thiadiazole ring, and a tetrahydroquinoline moiety.
The presence of these functional groups suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring quinoline and thiadiazole structures. For example:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. In vitro studies have shown that similar compounds can lead to cell cycle arrest at the G2/M phase, indicating their potential as chemotherapeutic agents .
Antimicrobial Activity
Compounds containing thiadiazole rings have demonstrated significant antimicrobial properties. The following microorganisms were tested:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition |
| Candida albicans | Inhibition |
| Escherichia coli | Moderate activity |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains .
Case Studies and Research Findings
- Study on Antitumor Effects :
- Antimicrobial Evaluation :
-
Structure-Activity Relationship (SAR) :
- SAR studies revealed that modifications to the thiadiazole ring significantly influence biological activity. For instance, substituents on the benzamide portion can enhance solubility and target specificity.
Q & A
Basic: What are the critical synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under dehydrating conditions (e.g., phosphorus oxychloride) .
- Step 2 : Introduction of the sulfanyl-ethyl-tetrahydroquinoline moiety via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
- Step 3 : Benzamide coupling using coupling agents like EDC/HOBt in dichloromethane at room temperature .
Key optimization factors : Solvent polarity, pH control during amide bond formation, and purification via column chromatography to isolate intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : - and -NMR resolve the methoxy group (δ ~3.8 ppm), thiadiazole protons (δ 7.5–8.5 ppm), and tetrahydroquinoline backbone .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 513.12) and fragmentation patterns of the sulfanyl-thiadiazole linkage .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680 cm) and N–H bending in the benzamide group (~3300 cm) .
Basic: What preliminary biological assays are recommended to evaluate its activity?
- Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based assays, leveraging the thiadiazole moiety’s affinity for ATP-binding pockets .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess sulfanyl group-mediated membrane disruption .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction via tetrahydroquinoline interactions with DNA topoisomerases .
Advanced: How can computational modeling predict its biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with proteins (e.g., COX-2, EGFR). The methoxy and tetrahydroquinoline groups may stabilize hydrophobic pockets .
- MD Simulations : GROMACS or AMBER can assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonding with thiadiazole sulfur .
- QSAR Models : Train models on analogs (e.g., from PubChem) to correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with IC values .
Advanced: How to resolve contradictions in reported biological activity across studies?
- Variable Assay Conditions : Differences in solvent (DMSO vs. saline), cell line passage number, or incubation time may alter bioavailability. Standardize protocols using CLSI guidelines .
- Structural Confounders : Impurities in synthetic batches (e.g., unreacted intermediates) can skew results. Validate purity via HPLC (>95%) and LC-MS .
- Target Selectivity : Use CRISPR-edited cell lines to confirm on-target effects (e.g., knockout of proposed kinase targets) .
Advanced: What crystallography strategies are optimal for resolving its 3D structure?
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets, critical for resolving disordered sulfanyl groups .
- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for heavy atoms (sulfur, chlorine) .
- Validation : Check R (<5%) and Fo-Fc maps for omitted electron density near the tetrahydroquinoline ring .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
- Core Modifications : Replace methoxy with halogens (e.g., Cl, F) to study electronic effects on binding .
- Side Chain Variations : Substitute tetrahydroquinoline with piperidine or morpholine to probe steric tolerance .
- Bioisosteres : Swap thiadiazole with oxadiazole and compare solubility/logP via shake-flask experiments .
Advanced: What are the stability challenges under different storage conditions?
- Hydrolytic Degradation : Monitor pH-dependent cleavage of the sulfanyl-thiadiazole bond in aqueous buffers (pH 4–9) using HPLC at 25°C/40°C .
- Oxidative Stability : Expose to HO (3%) and track carbonyl oxidation via FTIR .
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) to detect UV-induced dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
